4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl and dichlorofluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and dichlorofluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine: Lacks the fluorine atom, which may affect its chemical and biological properties.
4-(4-Chlorophenyl)-6-(2,4-difluorophenyl)pyrimidin-2-amine: Contains two fluorine atoms, potentially altering its reactivity and interactions.
4-(4-Chlorophenyl)-6-(2,4-dichloro-5-methylphenyl)pyrimidin-2-amine: Substitution of a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
4-(4-Chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
264882-81-7 |
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Molecular Formula |
C16H9Cl3FN3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H9Cl3FN3/c17-9-3-1-8(2-4-9)14-7-15(23-16(21)22-14)10-5-13(20)12(19)6-11(10)18/h1-7H,(H2,21,22,23) |
InChI Key |
DIITXZFVUSHXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3Cl)Cl)F)Cl |
Origin of Product |
United States |
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